molecular formula C8H8INO2 B3318920 Ethyl 3-iodoisonicotinate CAS No. 10386-57-9

Ethyl 3-iodoisonicotinate

Cat. No.: B3318920
CAS No.: 10386-57-9
M. Wt: 277.06 g/mol
InChI Key: DAQUGSAONXMJKB-UHFFFAOYSA-N
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Description

Ethyl 3-iodoisonicotinate is a synthetic organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . It is an ester derivative of isonicotinic acid, where the iodine atom is substituted at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-iodoisonicotinate can be synthesized through several synthetic routes. One common method involves the iodination of ethyl isonicotinate. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 3-position of the pyridine ring . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodoisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Ethyl 3-aminonicotinate, ethyl 3-thioisonicotinate.

    Reduction: Ethyl 3-aminonicotinate.

    Oxidation: 3-Iodoisonicotinic acid.

Scientific Research Applications

Ethyl 3-iodoisonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-iodoisonicotinate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Ethyl 3-iodoisonicotinate can be compared with other iodinated pyridine derivatives, such as:

    Ethyl 4-iodoisonicotinate: Similar structure but with the iodine atom at the 4-position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-Iodoisonicotinic acid: The carboxylic acid derivative of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern and ester functionality, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

ethyl 3-iodopyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQUGSAONXMJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720862
Record name Ethyl 3-iodopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10386-57-9
Record name Ethyl 3-iodopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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